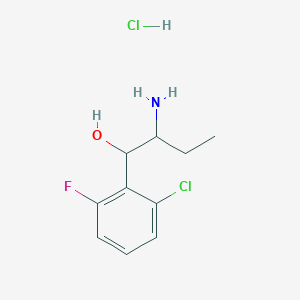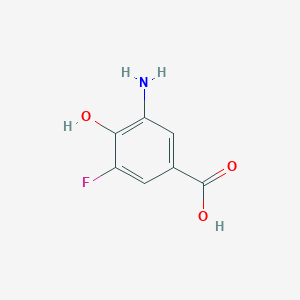
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride (2-ACFPBHCl) is a synthetic compound belonging to the class of organic compounds known as phenylalkanols. It is a white crystalline solid with a molecular weight of 437.94 g/mol. 2-ACFPBHCl has been studied for its potential use in scientific research, specifically for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Anticancer Activity
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride has been explored in the synthesis of anticancer compounds. For example, Liu Ying-xiang (2007) developed a compound utilizing similar structural elements, showcasing potential in anticancer applications (Liu Ying-xiang, 2007).
Trifluoromethyl Transfer Agent
Research by Eisenberger et al. (2012) involves the preparation of a trifluoromethyl transfer agent, which is closely related to the chemical structure of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. This highlights its potential use in advanced organic synthesis and chemical modification processes (Eisenberger et al., 2012).
Spectroscopic Studies
Rondino et al. (2016) conducted resonant photoionization spectroscopy and quantum chemical calculations on similar compounds. This kind of research is crucial for understanding the molecular behavior and interaction of such chemicals (Rondino et al., 2016).
Quantum Chemical Studies
Satheeshkumar et al. (2017) performed quantum chemical studies on molecular geometry and chemical reactivity of compounds related to 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. This research is significant for predicting the reactivity and stability of these compounds (Satheeshkumar et al., 2017).
Fluorescence and Biological Activity Studies
Budziak et al. (2019) explored the fluorescence and biological activity in derivatives of thiadiazole, a compound structurally similar to 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride. Such studies are essential for developing new fluorescent probes or pharmaceuticals (Budziak et al., 2019).
properties
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLSMWITHLLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C(C=CC=C1Cl)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)








![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
![4-Bromo-9,9'-spirobi[fluorene]](/img/structure/B1374387.png)

![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)
